AZD4320

Description

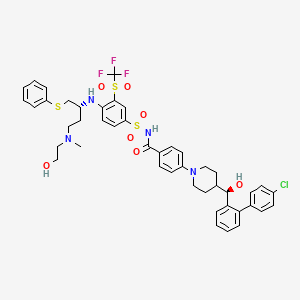

Structure

2D Structure

Properties

IUPAC Name |

4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEJSHNDABUZNY-UJNHCCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H48ClF3N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357576-48-7 | |

| Record name | AZD-4320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4320 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Azd4320 Action

Target Identification and Engagement by AZD4320

Primary Molecular Targets of this compound: BCL-2 and BCL-xL

This compound is a potent, small-molecule dual inhibitor that specifically targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). aacrjournals.orgastrazeneca.comnih.gov These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. starpharma.comaacrjournals.orgportlandpress.com By simultaneously inhibiting both BCL-2 and BCL-xL, this compound aims to provide a broader and more effective anti-cancer activity compared to agents that target only one of these proteins. aacrjournals.orgaacrjournals.org Its development was driven by the need to overcome resistance mechanisms associated with single-agent BCL-2 inhibitors, where BCL-xL can compensate for the loss of BCL-2 function. aacrjournals.org

Binding Kinetics and Affinity Profiling of this compound to its Target Proteins

This compound demonstrates high-affinity binding to both BCL-2 and BCL-xL in the low nanomolar range. aacrjournals.orgaacrjournals.orgmedkoo.com Biochemical assays, such as Fluorescence Resonance Energy Transfer (FRET), have quantified its potency, revealing strong inhibitory activity against its primary targets. astrazeneca.com This potent binding allows this compound to effectively disrupt the protein-protein interactions essential for the anti-apoptotic function of BCL-2 and BCL-xL. aacrjournals.org

Table 1: Binding Affinity of this compound to BCL-2 Family Proteins

| Target Protein | Assay Type | Potency (nM) |

|---|---|---|

| BCL-2 | FRET | 5 astrazeneca.com |

| BCL-xL | FRET | 4 astrazeneca.com |

| BCL-2-Bim Interaction | Fluorescence Polarization | IC₅₀ = 3.9 caymanchem.com |

| BCL-xL-Bim Interaction | Fluorescence Polarization | IC₅₀ = 4.5 caymanchem.com |

Structural Basis of this compound-Target Interactions (e.g., BH3 Mimicry)

This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only proteins, which are the natural antagonists of anti-apoptotic proteins like BCL-2 and BCL-xL. astrazeneca.commedkoo.comcancer.gov The anti-apoptotic proteins possess a hydrophobic groove on their surface to which the alpha-helical BH3 domain of pro-apoptotic proteins binds. aacrjournals.org this compound was designed through structure-based chemistry to fit into this groove, thereby competitively inhibiting the binding of pro-apoptotic proteins. aacrjournals.org This disruption liberates pro-apoptotic proteins, such as BIM, from their sequestration by BCL-2 and BCL-xL. aacrjournals.org By mimicking the BH3 domain, this compound effectively neutralizes the pro-survival function of BCL-2 and BCL-xL, initiating the downstream events of apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.net

Downstream Signaling Pathway Modulation by this compound

Impact of this compound on Proximal Apoptotic Signaling Events (e.g., Caspase Activation, PARP Cleavage)

The inhibition of BCL-2 and BCL-xL by this compound directly triggers the intrinsic apoptotic cascade, leading to the activation of caspases, the key executioners of apoptosis. aacrjournals.orgaacrjournals.org Studies have shown that treatment with this compound leads to a rapid and dose-dependent increase in the activity of caspase-3 and caspase-7. aacrjournals.org This activation of executioner caspases results in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). cam.ac.uknih.gov The cleavage of PARP is a well-established hallmark of apoptosis and serves as a biochemical marker for this compound-induced cell death. cam.ac.uknih.gov In various cancer cell lines, this compound has been shown to induce cleavage of caspase-3 and subsequent PARP cleavage within hours of treatment. aacrjournals.orgresearchgate.net

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Effect | Time Point | Reference |

|---|---|---|---|

| RS4;11 | Caspase-3/7 Activation | 6 hours | aacrjournals.org |

| RS4;11 | Cleaved Caspase-3 Induction | 6 hours | aacrjournals.org |

| Hematological Cell Lines | Cleaved Caspase-3 Induction | 6 hours | aacrjournals.org |

| PC9 (Bcl-2 Overexpressing) | Disruption of Bcl-2/Bad, Bak, Bim binding | 4 hours | aacrjournals.org |

| RS4;11 Xenograft | Cleaved Caspase-3 Induction | 0.5 - 24 hours | nih.gov |

Effects of this compound on Mitochondrial Apoptotic Pathway Components (e.g., Bax/Bak Dependence)

A crucial aspect of this compound's mechanism of action is its reliance on the pro-apoptotic effector proteins BAX and BAK. aacrjournals.orgaacrjournals.org These proteins are essential for the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return in the intrinsic apoptotic pathway. portlandpress.comresearchgate.net By inhibiting BCL-2 and BCL-xL, this compound liberates BAX and BAK, allowing them to oligomerize and form pores in the mitochondrial membrane. aacrjournals.orgportlandpress.com This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which ultimately triggers caspase activation. portlandpress.comresearchgate.net The necessity of BAX and BAK for this compound-induced apoptosis has been experimentally confirmed; cells lacking both BAX and BAK have demonstrated resistance to apoptosis induced by the compound. aacrjournals.orgaacrjournals.org This confirms that this compound drives cell death mechanistically through the mitochondrial apoptotic pathway. aacrjournals.orgnih.govmedkoo.com

Analysis of Global Gene Expression and Proteomic Changes Induced by this compound in Preclinical Models

The cellular response to this compound is closely linked to the underlying gene and protein expression landscape of the cancer cells. aacrjournals.orgnih.gov Gene expression analyses in preclinical models of acute lymphoblastic leukemia (ALL) have revealed distinct patterns that correlate with sensitivity to this compound. nih.govresearchgate.net Specifically, in B-cell ALL (B-ALL), increased expression of the BCL2 gene was associated with high sensitivity to the compound. nih.govresearchgate.net In contrast, T-cell ALL (T-ALL) samples demonstrated strong BCL-XL expression and a corresponding sensitivity to dual BCL2/BCL-XL inhibition, as provided by this compound. nih.govresearchgate.net

Further studies have identified correlations between the expression levels of several BCL-2 family genes and the response to this compound. aacrjournals.org Significant correlations were observed between a positive response to this compound and high BCL2 gene expression, coupled with low expression of BCL2A1 (encoding BFL-1), MCL1, BCL2L11 (encoding BIM), and BID. aacrjournals.org Notably, high expression of BFL-1 has been previously linked to innate resistance to the BCL-2 selective inhibitor, venetoclax (B612062). aacrjournals.org However, the expression level of BCL-XL itself did not show a significant association with the response to this compound. aacrjournals.org The expression of MCL-1, another anti-apoptotic protein, has been identified as a significant factor in creating resistance to BH3-mimetic drugs that target BCL-2 or BCL-XL. portlandpress.com

At the proteomic level, the mechanism of this compound involves the direct engagement of its targets, BCL-2 and BCL-XL, leading to the disruption of their binding to pro-apoptotic proteins. Co-immunoprecipitation experiments in BCP-ALL cell lines, such as RCH-ACV and NALM-6, demonstrated that treatment with this compound disrupts the interaction between BCL-2 and BCL-XL and the pro-apoptotic protein BIM. researchgate.net Dynamic BH3 profiling, a functional assay to probe mitochondrial apoptosis dependencies, provided further insight. researchgate.netnih.gov In RCH-ACV cells, treatment with this compound led to a marked increase in the cells' dependency on MCL-1 for survival, highlighting a potential resistance mechanism. researchgate.netnih.gov This suggests that by inhibiting BCL-2 and BCL-XL, this compound forces the cell to rely more heavily on the remaining anti-apoptotic protein, MCL-1. nih.gov

Cellular Consequences of this compound Treatment in Preclinical Models

This compound potently induces apoptosis, leading to a significant reduction in cell viability and proliferation in sensitive cancer cell lines. aacrjournals.orgresearchgate.net The compound drives cell death through the intrinsic mitochondrial apoptotic pathway, a mechanism that is dependent on the presence of the pro-apoptotic effector proteins BAX and BAK. aacrjournals.org Experiments in SW48 human colorectal cancer cells showed that the depletion of both BAX and BAK conferred resistance to this compound-induced activation of caspase-3/7, confirming its on-target mechanism. aacrjournals.org

The induction of apoptosis is rapid, with markers such as cleaved caspase-3 being detected as early as six hours after treatment in in vivo xenograft models. astrazeneca.com In cultured cell lines like RS4;11, treatment with this compound leads to a time-dependent increase in mitochondrial outer membrane permeabilization (MOMP), caspase-3/7 activity, and phosphatidylserine (B164497) externalization, all hallmarks of apoptosis. aacrjournals.org

This compound demonstrates potent activity in reducing the viability of a wide range of cancer cell lines, particularly those of hematological origin. researchgate.net The table below summarizes the half-maximal effective concentration (EC₅₀) for caspase activation or the half-maximal inhibitory concentration (IC₅₀) for cell viability in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Potency (nM) | Citation |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 6h Caspase EC₅₀ | 10 | astrazeneca.com |

| Ri-1 | B-cell Lymphoma | 6h Caspase EC₅₀ | 15 | astrazeneca.com |

| OCI-M1 | Myeloma | 6h Caspase EC₅₀ | 60 | astrazeneca.com |

| MAVER-1 (WT) | Mantle Cell Lymphoma | 48h Viability IC₅₀ | 43.9 | ashpublications.org |

| MAVER-1 (D103E BCL2 mutant) | Mantle Cell Lymphoma | 48h Viability IC₅₀ | ~26.3 | ashpublications.org |

| MAVER-1 (G101V BCL2 mutant) | Mantle Cell Lymphoma | 48h Viability IC₅₀ | ~219.5 | ashpublications.org |

This table is interactive. Click on column headers to sort.

Screening of this compound across large, diverse panels of cancer cell lines has confirmed its preferential activity against hematological malignancies, as well as certain solid tumors. aacrjournals.orgastrazeneca.com In an extensive screen of 764 cancer cell lines, this compound showed significant inhibition of cell viability in cell lines derived from acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. aacrjournals.orgresearchgate.net

Among solid tumors, small cell lung cancer (SCLC) cell lines were notably sensitive. aacrjournals.orgastrazeneca.com Specifically, single-agent activity was observed in 9 out of 16 SCLC cell lines tested. astrazeneca.com In hematological cell lines, this compound monotherapy induced apoptosis (caspase EC₅₀ < 100 nM) in 13 out of 26 AML cell lines and 16 out of 27 DLBCL cell lines. astrazeneca.com

Compared to other BCL-2 family inhibitors, this compound demonstrates a broader activity profile than the BCL-2-selective inhibitor venetoclax. researchgate.net In a panel of 89 hematological cell lines, this compound showed potent activity (pEC₅₀ ≥ 7) in 46.5% of the lines, compared to only 16% for venetoclax. researchgate.net The activity of this compound also correlated strongly with that of the dual BCL-2/BCL-XL inhibitor navitoclax (B1683852) across hematological and SCLC cell lines, though this compound was generally more potent. aacrjournals.orgresearchgate.net Its efficacy extends to cell lines that are sensitive to selective BCL-XL inhibition. researchgate.net

| Cancer Type | Number of Sensitive Lines / Total Lines | Efficacy Metric | Citation |

| Acute Myeloid Leukemia (AML) | 13 / 26 | Caspase EC₅₀ < 100 nM | astrazeneca.com |

| Diffuse Large B-cell Lymphoma (DLBCL) | 16 / 27 | Caspase EC₅₀ < 100 nM | astrazeneca.com |

| Small Cell Lung Cancer (SCLC) | 9 / 16 | Single agent activity | astrazeneca.com |

| Hematological Cancers (Heme Panel) | 41 / 89 | pEC₅₀ ≥ 7 | researchgate.net |

This table is interactive. Click on column headers to sort.

This compound has demonstrated robust effects against primary cancer cells derived from patients, reinforcing the findings from cultured cell line studies. aacrjournals.orgresearchgate.net In a screen of primary AML patient samples, this compound showed significantly greater activity compared to venetoclax, as measured by the area under the curve (AUC) in 3-day viability assays. researchgate.netresearchgate.net

Gene expression and protein pattern analyses in primary ALL samples confirmed observations made in cell lines: high BCL2 expression in primary B-ALL samples correlated with sensitivity to this compound, whereas primary T-ALL samples were characterized by strong BCL-XL expression and sensitivity to dual BCL-2/BCL-XL inhibition. nih.govresearchgate.net This codependency in T-ALL and BCL-2 dependency in B-ALL was further validated using BH3 profiling on these primary samples. nih.govresearchgate.net

Furthermore, in ex vivo studies using primary chronic lymphocytic leukemia (CLL) cells, exposure to the BTK inhibitor acalabrutinib (B560132) increased BCL-2 dependency, which in turn enhanced the response to this compound. ashpublications.org The compound has also shown efficacy in preclinical models of venetoclax resistance. aacrjournals.orgresearchgate.net In mantle cell lymphoma models where resistance to venetoclax is driven by BCL-XL upregulation, this compound remained highly effective. ashpublications.org It also retained activity against certain BCL-2 mutations that confer resistance to venetoclax, such as D103E, D103V, and D103Y. ashpublications.org

Preclinical Pharmacological Characterization of Azd4320

In Vitro Efficacy and Potency of AZD4320

Dose-Response Relationships in Various Preclinical Cell Lines

This compound has demonstrated significant dose-dependent inhibitory effects on the viability of a wide range of cancer cell lines, particularly those of hematologic origin. aacrjournals.org In a comprehensive screen of 764 cancer cell lines, this compound showed potent activity in cell lines derived from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. aacrjournals.org

Specific IC50 values, the concentration of a drug that inhibits a biological process by 50%, have been reported for several cell lines. For instance, in lymphoma cell lines, the IC50 values for this compound were 26 nM in KPUM-MS3, 17 nM in KPUM-UH1, and 170 nM in STR-428 cells. medchemexpress.com Furthermore, studies have shown that this compound induces apoptosis in a dose- and time-dependent manner. In the RS4;11 B-ALL cell line, treatment with this compound led to a corresponding increase in cleaved caspase-3, a marker of apoptosis, and a reduction in cell viability. aacrjournals.org A broader panel of hematological cell lines exhibited a median EC50 of 182 nM for apoptosis induction after 24 hours of treatment. aacrjournals.org In contrast, solid tumor cell lines were found to be significantly less responsive, with a median EC50 greater than 30 µM. aacrjournals.org

In malignant pleural mesothelioma (MPM) cell lines, this compound demonstrated single-agent activity with EC50 values in the range of 150–220 nM. nih.gov The compound's mechanism of action was confirmed to be dependent on the pro-apoptotic proteins BAX and BAK, as depletion of these proteins in SW48 human colorectal cancer cells conferred resistance to this compound-induced apoptosis. aacrjournals.org

Interactive Table: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| KPUM-MS3 | Double Expressing Lymphoma | IC50 | 26 | medchemexpress.com |

| KPUM-UH1 | Double Expressing Lymphoma | IC50 | 17 | medchemexpress.com |

| STR-428 | Double Hit Lymphoma | IC50 | 170 | medchemexpress.com |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | EC50 (Caspase) | 10 | astrazeneca.com |

| Ri-1 | - | EC50 (Caspase) | 15 | astrazeneca.com |

| OCI-M1 | - | EC50 (Caspase) | 60 | astrazeneca.com |

| Various Hematological Lines | Hematological Malignancies | Median EC50 (Viability) | 182 | aacrjournals.org |

| Various MPM Lines | Malignant Pleural Mesothelioma | EC50 | 150-220 | nih.gov |

Comparative Potency of this compound with Related BH3 Mimetics (e.g., Navitoclax (B1683852), Venetoclax) in Benchmarking Studies

Comparative studies have positioned this compound as a potent dual Bcl-2/Bcl-xL inhibitor with a distinct activity profile compared to other BH3 mimetics like navitoclax and the Bcl-2-selective inhibitor venetoclax (B612062).

This compound is reported to be equipotent to venetoclax in its activity against Bcl-2 and approximately three-fold more potent than navitoclax. starpharma.com In biochemical assays, this compound demonstrated nanomolar affinity for both Bcl-2 and Bcl-xL, similar to navitoclax. aacrjournals.org A screen of hematologic and small cell lung cancer (SCLC) cell lines revealed a strong correlation between the IC50 values of this compound and navitoclax, with correlation coefficients (r²) of 0.77 for ALL, 0.81 for DLBCL, 0.62 for AML, and 0.82 for multiple myeloma. aacrjournals.org Despite this correlation, this compound was found to be more potent than navitoclax in the majority of these cell lines. aacrjournals.org

When compared with the Bcl-2 selective inhibitor venetoclax, this compound demonstrated a much broader spectrum of activity across a panel of 89 hematologic cell lines. aacrjournals.org Specifically, 46.5% of these cell lines had a pEC50 ≥ 7 for this compound, compared to only 16% for venetoclax. aacrjournals.org This highlights the advantage of a dual inhibitor in targeting a wider range of hematological malignancies. aacrjournals.org Furthermore, in a venetoclax-resistant ABC-DLBCL cell line, this compound maintained its potency, whereas venetoclax showed a more than 20-fold decrease in activity. aacrjournals.org This suggests that this compound could be effective in tumors that have developed resistance to Bcl-2 selective inhibitors.

Effects of this compound on Preclinical Co-culture Systems or 3D Models

Research has shown that the efficacy of this compound can be enhanced through combination with other targeted agents in various in vitro models. In malignant pleural mesothelioma (MPM) cell lines, the anti-tumor effect of this compound was significantly enhanced when combined with AZD5991, a potent inhibitor of Mcl-1, another anti-apoptotic protein. nih.gov This synergistic effect underscores the potential of co-targeting multiple anti-apoptotic pathways to overcome resistance and improve therapeutic outcomes.

In Vivo Efficacy of this compound in Preclinical Animal Models

Efficacy in Genetically Engineered Preclinical Models of Hematologic Malignancies

Studies in genetically engineered mouse models have provided further evidence of this compound's in vivo efficacy. In a murine model of chronic lymphocytic leukemia (CLL), the Eµ-TCL1 adoptive transfer model, the dendrimer-drug conjugate of this compound, known as AZD0466, was investigated. ashpublications.org This approach was taken to optimize the drug's tolerability for in vivo administration. ashpublications.org

Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models of hematologic malignancies and solid tumors. In subcutaneous xenograft models of B-ALL and DLBCL, this compound administration led to tumor regression. astrazeneca.com A single intravenous dose of this compound was sufficient to induce apoptosis, as evidenced by the detection of cleaved caspase-3 as early as 6 hours post-injection. astrazeneca.com

In a disseminated AML PDX model, weekly treatment with this compound resulted in a significant reduction in disease burden in the bone marrow. aacrjournals.org The compound has also shown monotherapy activity in venetoclax-resistant xenograft models, further highlighting its potential to overcome resistance to Bcl-2 selective inhibitors. aacrjournals.org

The efficacy of this compound and its dendrimer conjugate, AZD0466, has also been evaluated in SCLC PDX models. listcorp.com In a population-based PDX screen, AZD0466 demonstrated anti-tumor activity. starpharma.com

Furthermore, in vivo studies using the RS4;11 subcutaneous xenograft model showed that a single dose of this compound could induce tumor regression and a corresponding increase in cleaved caspase-3. aacrjournals.org The dendrimer conjugate AZD0466 also exhibited dose-dependent tumor regression in this model, with complete tumor regression observed at higher doses. nih.gov

Assessment of Tumor Growth Inhibition and Regression by this compound in Animal Models

This compound has demonstrated significant anti-tumor activity in various preclinical animal models, particularly those of hematologic malignancies. aacrjournals.orgnih.gov In xenograft models of B-cell acute lymphoblastic leukemia (B-ALL) and diffuse large B-cell lymphoma (DLBCL), intravenous administration of this compound led to tumor regressions. astrazeneca.com

In a MOLT-4 T-cell ALL xenograft model, weekly treatment with this compound resulted in significant tumor growth inhibition. researchgate.net A single intravenous dose of this compound has been shown to induce tumor regression in hematologic cancer models. aacrjournals.orgnih.gov Specifically, in RS4;11 xenograft tumors, a single dose of this compound resulted in tumor regressions. aacrjournals.org

Studies in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) have also shown the monotherapy activity of this compound. aacrjournals.orgnih.gov In these AML PDX models, weekly intravenous administration of this compound for four weeks resulted in a significant reduction of leukemic cells in the bone marrow. researchgate.net Furthermore, this compound has shown efficacy in venetoclax-resistant xenograft models, suggesting its potential as a subsequent line of therapy. aacrjournals.orgresearchgate.netbiomolther.org

The dendrimer-conjugated form of this compound, known as AZD0466, has also been evaluated for its in vivo efficacy. In a Bcl-2 dependent RS4;11 mouse xenograft model, weekly intravenous doses of AZD0466 led to tumor regression in all mice within each dose group, with complete tumor regression observed at higher doses. nih.gov In a mouse model of T-ALL, AZD0466 demonstrated a reduction in leukemic burden and prolonged survival. researchgate.netashpublications.org In malignant pleural mesothelioma (MPM) xenograft studies, AZD0466 was as effective as standard-of-care chemotherapy in inhibiting tumor growth, with enhanced effects when combined. amazonaws.com

The anti-tumor activity of this compound is often accompanied by the induction of apoptosis markers. For instance, the induction of cleaved caspase-3, a key apoptosis executioner enzyme, was detected as early as six hours after a single intravenous bolus injection of this compound in xenograft models. astrazeneca.com In the RS4;11 xenograft model, a single dose of this compound led to a rapid and sustained induction of cleaved caspase-3 in the tumors. nih.govresearchgate.net

Interactive Table: Summary of this compound In Vivo Efficacy Studies

| Model Type | Cancer Type | Compound | Key Findings | Citations |

|---|---|---|---|---|

| Xenograft | B-ALL, DLBCL | This compound | Tumor regressions following IV administration. | astrazeneca.com |

| Xenograft | T-ALL (MOLT-4) | This compound | Significant tumor growth inhibition with weekly treatment. | researchgate.net |

| Xenograft | Hematologic Cancers | This compound | Tumor regression after a single IV dose. | aacrjournals.orgnih.gov |

| Xenograft | B-ALL (RS4;11) | This compound | Tumor regressions after a single dose. | aacrjournals.org |

| PDX | AML | This compound | Monotherapy activity, reduction of bone marrow leukemic cells. | aacrjournals.orgnih.govresearchgate.net |

| Xenograft | Venetoclax-Resistant Models | This compound | Demonstrated activity. | aacrjournals.orgresearchgate.netbiomolther.org |

| Xenograft | B-ALL (RS4;11) | AZD0466 | Dose-dependent tumor regression, including complete regression. | nih.gov |

| Xenograft | T-ALL | AZD0466 | Reduced leukemic burden and prolonged survival. | researchgate.netashpublications.org |

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships of this compound

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of this compound

The in vitro properties of this compound present a complex profile. A significant characteristic of this compound is its very low aqueous solubility, measured at less than 1 µg/mL in buffers at physiological pH. nih.gov This low solubility poses challenges for its formulation and delivery.

Furthermore, this compound exhibits high plasma protein binding across preclinical species and humans, with the unbound fraction being less than 0.003%. nih.gov This high degree of protein binding can influence the distribution and availability of the free, active compound to target tissues. The challenging physicochemical properties, including low solubility and high protein binding, were factors that hindered its direct clinical development. nih.govresearchgate.net

Preclinical Animal Pharmacokinetic Profiling of this compound and its Conjugates (e.g., AZD0466)

The pharmacokinetic (PK) profile of this compound has been investigated in preclinical animal models, revealing a rapid clearance from plasma. nih.gov Following an intravenous bolus injection in C.B-17 SCID mice, the plasma concentration of this compound showed a very rapid initial phase, dropping to less than 20% of the initial concentration within 10 minutes. nih.gov

To address the challenging properties of this compound, a drug-dendrimer conjugate, AZD0466, was developed. nih.govcancer.gov This conjugate consists of this compound covalently linked to a PEGylated poly-L-lysine dendrimer, designed for gradual release of the active molecule via hydrolysis. cancer.govashpublications.orgamazonaws.com This formulation strategy aims to alter the pharmacokinetic profile, potentially extending the release and improving the therapeutic window. cancer.gov

In a first-in-human study of AZD0466, the total this compound (sum of conjugated and released this compound) reached its maximum concentration at the end of the infusion and was eliminated in a biphasic manner with a terminal half-life of approximately 11 hours. amazonaws.com The released this compound appeared rapidly in the plasma, and its concentration-time profile generally mirrored that of the total this compound. amazonaws.com However, preliminary estimates suggest a slower elimination for the released this compound, with a half-life longer than 20 hours. amazonaws.com The released this compound accounted for a small fraction, approximately 1-5%, of the total this compound exposure. ashpublications.orgamazonaws.com Pharmacokinetic data from clinical trials in patients with hematologic malignancies and non-Hodgkin lymphoma have shown that the exposure to this compound from AZD0466 is dose-proportional. ashpublications.orgaacrjournals.org

Mechanisms of Resistance to Azd4320

Identification of De Novo Resistance Mechanisms to AZD4320

De novo resistance refers to the inherent lack of responsiveness to this compound treatment prior to the initiation of therapy. This intrinsic resistance can be influenced by pre-existing genetic alterations or adaptive non-genetic factors present within the tumor cell population.

Genetic Alterations Conferring Resistance to this compound in Preclinical Models

Genetic alterations can directly or indirectly impair the effectiveness of this compound by influencing the expression or function of BCL-2 family proteins or by activating alternative survival pathways. While specific genetic mutations conferring primary resistance directly to this compound are still under investigation, insights from studies on venetoclax (B612062) resistance offer potential parallels for dual BCL-2/BCL-xL inhibition.

Mutations in genes such as IDH, FLT3, TP53, and BAX have been identified as potential contributors to resistance to BCL-2 inhibition in both preclinical and clinical investigations researchgate.netresearchgate.net. For example, mutations in TP53 have been correlated with diminished responses to this compound in AML patient samples aacrjournals.org. Loss-of-function mutations in TP53 can result in reduced expression of pro-apoptotic genes like NOXA and PUMA and decreased activation of BAX and BAK proteins, thereby contributing to resistance mdpi.com. Mutations in BAX, a critical mediator of apoptosis, can also confer resistance to this compound-induced cell death aacrjournals.orgresearchgate.net.

Activating mutations within the RAS/MAPK pathway, particularly in NRAS or KRAS, have been implicated in resistance to venetoclax, often leading to the upregulation of MCL-1 researchgate.nettandfonline.comoaepublish.com. While the direct link of these mutations to this compound primary resistance requires further study, their interaction with BCL-2 family proteins suggests a potential role.

Non-Genetic Adaptive Resistance Mechanisms to this compound (e.g., Upregulation of Anti-Apoptotic Proteins)

In addition to genetic alterations, cancer cells can employ non-genetic adaptive strategies to evade apoptosis induced by this compound. These mechanisms involve alterations in protein expression profiles, metabolic states, and differentiation statuses researchgate.netresearchgate.netmdpi.com.

A significant non-genetic mechanism involves altered expression of or increased dependency on other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-2A1 (also known as BFL-1) researchgate.netlarvol.comnih.gov. Although this compound targets both BCL-2 and BCL-xL, increased reliance on MCL-1 or BCL-2A1 can confer resistance researchgate.net. Upregulation of MCL-1 has been identified as a substantial factor in resistance to BCL-2 inhibition researchgate.nettandfonline.comoaepublish.comlarvol.com. Studies have demonstrated that MCL-1 can sequester pro-apoptotic proteins like BIM, thus preventing their interaction with BAX and BAK to initiate the apoptotic cascade, even when BCL-2 and BCL-xL are inhibited nih.govnih.gov.

Metabolic plasticity and changes in cellular differentiation states have also been described as non-genetic contributors to resistance researchgate.netresearchgate.netmdpi.com. These adaptive changes can enable cancer cells to survive therapeutic pressure by altering their energy metabolism or adopting a more drug-tolerant phenotype frontiersin.org.

Acquired Resistance Pathways to this compound

Acquired resistance develops in cancer cell populations that were initially sensitive to this compound but become resistant over time following prolonged exposure to the drug. This process often involves the selection and expansion of resistant clones.

Evolution of Resistance in Long-Term Preclinical Treatment Models

Prolonged treatment with this compound in preclinical models can lead to the evolution of acquired resistance. This process often mirrors the development of resistance observed with other targeted therapies, where initially sensitive cells undergo adaptation or genetic evolution to survive in the continuous presence of the drug astrazeneca.comfigshare.comresearchgate.netmdpi.comresearchgate.netnih.gov.

Studies utilizing venetoclax-resistant xenograft models have demonstrated that this compound can exhibit activity, suggesting its potential utility in scenarios where resistance to selective BCL-2 inhibition has emerged researchgate.netpatsnap.comfigshare.comnih.gov. Nevertheless, acquired resistance to dual BCL-2/BCL-xL inhibition can still occur. This can involve the selection of clones possessing pre-existing resistance mechanisms or the accumulation of new alterations during the course of treatment.

The evolution of resistance in long-term preclinical models can involve a dynamic interplay between genetic and non-genetic changes. Initially, non-genetic adaptations may contribute to drug tolerance, providing a window for the accumulation of genetic alterations that confer stable resistance frontiersin.org.

Molecular Profiling of this compound-Resistant Preclinical Models

Molecular profiling of preclinical models that have developed acquired resistance to this compound is instrumental in identifying the key pathways and mechanisms driving this resistance. Similar to de novo resistance, alterations in BCL-2 family proteins are frequently implicated.

Increased expression of or dependency on MCL-1 is a commonly observed mechanism of acquired resistance to BCL-2 or dual BCL-2/BCL-xL inhibition researchgate.nettandfonline.comoaepublish.comlarvol.com. Molecular profiling techniques can reveal underlying genetic amplifications, transcriptional upregulation, or post-translational modifications that lead to elevated MCL-1 protein levels in resistant cells tandfonline.com.

Mutations in signaling pathways upstream of BCL-2 family proteins, such as the RAS/MAPK pathway, can also become enriched in resistant cell populations researchgate.nettandfonline.comoaepublish.com. Activation of these pathways can result in increased expression of anti-apoptotic proteins like MCL-1, contributing to acquired resistance researchgate.nettandfonline.com.

Molecular profiling methods, including RNA sequencing and whole-exome sequencing, are valuable for identifying the specific genetic and transcriptional changes that characterize resistant cell lines or xenograft models aacrjournals.org. This information is crucial for understanding the mechanisms of resistance and for the rational design of effective combination therapies.

Strategies to Overcome this compound Resistance in Preclinical Settings

Based on the identified mechanisms of resistance, several strategies are being explored in preclinical settings to overcome resistance to this compound. These strategies often involve combination therapies that target compensatory survival pathways or proteins.

Combining this compound with inhibitors of MCL-1 is a promising strategy to overcome resistance mediated by MCL-1 dependency larvol.comnih.govnih.govnih.gov. Preclinical studies have demonstrated that simultaneously targeting MCL-1 alongside BCL-2 and BCL-xL can enhance therapeutic efficacy and overcome resistance in models of acute leukemia larvol.comnih.gov.

Combination therapies targeting signaling pathways that contribute to resistance, such as the RAS/MAPK pathway, are also under investigation researchgate.nettandfonline.comoaepublish.com. Inhibiting these pathways concurrently with this compound may prevent the upregulation of anti-apoptotic proteins and restore sensitivity.

Strategies aimed at addressing non-genetic adaptive resistance, such as targeting metabolic vulnerabilities or inducing differentiation, could also be explored in combination with this compound researchgate.netresearchgate.netmdpi.com.

Preclinical data suggests that combining this compound with other targeted agents, such as BTK inhibitors in CLL models, can improve efficacy and overcome resistance mediated by BCL-2 mutations or BCL-xL upregulation ashpublications.org.

The development of novel compounds or therapeutic approaches specifically designed to overcome defined resistance mechanisms, such as BCL-2 mutations that impair inhibitor binding, represents another important area of ongoing research tandfonline.comashpublications.org.

Here is a summary table of some identified resistance mechanisms and potential strategies to overcome them in preclinical models:

| Resistance Mechanism (Preclinical) | Contributing Factors | Potential Strategies to Overcome Resistance (Preclinical) |

| Upregulation/Dependency on MCL-1 | Genetic amplification, transcriptional upregulation, signaling pathway activation (e.g., RAS/MAPK) researchgate.nettandfonline.comoaepublish.comlarvol.com | Combination with MCL-1 inhibitors larvol.comnih.govnih.govnih.gov |

| Upregulation/Dependency on BCL-2A1 (BFL-1) | Combination with BCL-2A1 inhibitors (if available) | |

| Genetic Mutations (e.g., TP53, BAX, FLT3, RAS/KRAS) | Altered apoptosis signaling, activation of survival pathways aacrjournals.orgresearchgate.netresearchgate.netmdpi.comresearchgate.nettandfonline.comoaepublish.com | Combination with inhibitors targeting the mutated pathway or downstream effectors ashpublications.org |

| Non-Genetic Adaptive Changes (Metabolic Plasticity, Differentiation State) | Cellular reprogramming in response to drug pressure researchgate.netresearchgate.netmdpi.comfrontiersin.org | Strategies targeting metabolic vulnerabilities, differentiation-inducing agents |

| BCL-2 Mutations (less common in AML, seen in CLL) | Impaired inhibitor binding tandfonline.comashpublications.org | Novel BCL-2 inhibitors effective against mutants, combination therapies ashpublications.org |

Preclinical Combination Therapies to Abrogate Resistance (e.g., with BTK inhibitors, MCL-1 inhibitors)

Preclinical studies have explored combination therapies to overcome potential resistance to this compound. One strategy involves combining this compound with Bruton's tyrosine kinase (BTK) inhibitors. Research in chronic lymphocytic leukemia (CLL) models, where resistance to the selective Bcl-2 inhibitor venetoclax can occur due to mechanisms including Bcl-2 mutations or increased Bcl-xL expression, suggests that combining AZD0466 (a conjugate of this compound) with BTK inhibitors could improve efficacy researchgate.net.

Another approach focuses on combining this compound with inhibitors of MCL-1 (Myeloid Cell Leukemia 1), another anti-apoptotic protein. Studies indicate that MCL-1 can play a role in mediating resistance to Bcl-2 inhibition nih.gov. Dynamic BH3 profiling in B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells treated with this compound showed an increased dependency on MCL-1 nih.gov. Conversely, treatment with an MCL-1 inhibitor led to increased combined dependence on Bcl-2 and Bcl-xL, suggesting that simultaneously targeting all three anti-apoptotic proteins could overcome intrinsic resistance to apoptosis nih.gov. Combined targeting of Bcl-2 and Bcl-xL has shown efficacy in BCP-ALL, and concurrent targeting of MCL-1 further increases the induction of leukemia cell death nih.gov. Preclinical evaluations are ongoing to assess the efficacy of combining BH3 mimetics, including this compound and MCL-1 inhibitors like AZD5991, in various hematological malignancies larvol.comlarvol.com.

Development of Next-Generation this compound Derivatives or Conjugates (e.g., AZD0466) to Overcome Resistance or Improve Properties

The development of next-generation derivatives or conjugates of this compound has been pursued to address limitations of the parent compound and potentially overcome resistance. AZD0466 is a notable example, designed as a dendrimer-conjugated version of this compound guidetopharmacology.orgcancer.gov. This conjugation involves chemically linking this compound to a pegylated poly-lysine dendrimer via a hydrolytically labile linker cancer.govstarpharma.com.

The rationale behind developing AZD0466 was to optimize drug release and improve the therapeutic index of this compound researchgate.netstarpharma.com. Specifically, AZD0466 was designed to improve upon the dose-limiting cardiovascular toxicity observed with this compound in preclinical species and to optimize its physicochemical properties guidetopharmacology.org. The dendrimer conjugation aims to allow for extended release of this compound, potentially improving efficacy and lowering toxicity cancer.govmdpi.com. Upon administration, this compound is released from the dendrimer conjugate through hydrolytic cleavage of the linker cancer.gov.

Preclinical studies have demonstrated that AZD0466 exhibits potent antitumor activity in various hematological models starpharma.com. It has shown differentiated activity compared to the Bcl-2 selective inhibitor venetoclax in preclinical models of small cell lung cancer (SCLC) and acute myeloid leukemia (AML) starpharma.com. AZD0466 has also shown potential as a combinatorial agent to increase the depth and duration of response in models of diffuse large B-cell lymphoma (DLBCL) starpharma.com. Furthermore, AZD0466 has demonstrated activity in models resistant to standard chemotherapy larvol.com.

The design of AZD0466 aimed to maintain the efficacy of this compound while mitigating anticipated on-target toxicities starpharma.com. This dendrimer conjugate has shown in vitro and in vivo efficacy in a range of hematologic malignancies and diminishes the cardiovascular toxicities observed with this compound mdpi.com.

Preclinical Translational Research and Biomarker Discovery for Azd4320

Identification and Validation of Predictive Biomarkers for AZD4320 Response in Preclinical Models

Identifying biomarkers that predict sensitivity or resistance to this compound is crucial for patient stratification and optimizing therapeutic strategies. Preclinical studies have explored various molecular and, to a lesser extent, imaging markers.

Molecular Markers of Sensitivity to this compound in Cell Lines and Animal Models

Studies in a broad panel of cancer cell lines have shown that this compound exhibits significant inhibition of cell viability in various hematologic malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma, as well as in small cell lung cancer (SCLC) cell lines. astrazeneca.comaacrjournals.orgresearchgate.netstarpharma.com this compound demonstrated broader activity in hematological tumor cell lines compared to the Bcl-2 selective inhibitor venetoclax (B612062). researchgate.netaacrjournals.org In AML patient samples, this compound showed enhanced activity compared to venetoclax. aacrjournals.orgresearchgate.netresearchgate.netpatsnap.comnih.gov

Specific genetic mutations and protein expression levels have been investigated as potential predictors of response. In AML samples, mutations such as FLT3-ITD, NPM1 co-mutated with FLT3-ITD, and WT1 mutation were associated with more robust responses to this compound, while TP53 mutations were linked to weaker responses. aacrjournals.org Increased levels of BCL2 expression were associated with high sensitivity to this compound in B-ALL cell lines and primary samples. ashpublications.orgnih.gov In contrast, strong BCL-xL expression and sensitivity to dual BCL-2/BCL-xL inhibition were specifically observed in T-ALL samples. ashpublications.orgnih.gov This was supported by BH3 profiling, which indicated BCL-2/BCL-xL co-dependence in T-ALL and BCL-2 dependence in B-ALL. ashpublications.org

Preclinical models of venetoclax resistance have also been used to assess this compound activity and identify relevant biomarkers. This compound was active in a preclinical model of venetoclax resistance. aacrjournals.org In venetoclax-resistant AML xenograft models, this compound demonstrated monotherapy activity. researchgate.netpatsnap.comnih.govfigshare.com Resistance to venetoclax mediated by BCL-xL upregulation in cell line models was effectively targeted by this compound. larvol.com

Interactive table: this compound Sensitivity in Cancer Cell Lines (Example based on search results)

| Cancer Type | Sensitivity (e.g., % sensitive, EC50 range) | Reference |

| Hematological Cancers | Significant inhibition of viability across various subtypes | astrazeneca.comaacrjournals.orgresearchgate.netstarpharma.com |

| AML | Enhanced activity vs. venetoclax | aacrjournals.orgresearchgate.netresearchgate.netpatsnap.comnih.gov |

| B-ALL | High sensitivity associated with increased BCL2 expression | ashpublications.orgnih.gov |

| T-ALL | Sensitivity associated with strong BCL-xL expression | ashpublications.orgnih.gov |

| DLBCL | Sensitive cell lines identified | astrazeneca.com |

| SCLC | Single agent activity observed | astrazeneca.comstarpharma.com |

Imaging Biomarkers for this compound Activity in Preclinical In Vivo Models

While the search results did not provide specific details on dedicated imaging biomarkers for this compound activity in preclinical in vivo models (like PET or MRI markers), the induction of cleaved caspase 3 (CC3), a marker of apoptosis, was detected by immunohistochemistry in tumor samples from xenograft studies as early as 6 hours after administration, indicating target engagement and pathway modulation in vivo. astrazeneca.comaacrjournals.org This can be considered a tissue-based pharmacodynamic marker with spatial information, although not a non-invasive imaging biomarker in the conventional sense.

Pharmacodynamic Biomarkers of this compound Target Engagement and Pathway Modulation

Pharmacodynamic biomarkers are essential for confirming that a drug is hitting its intended target and modulating downstream pathways.

Cellular and Molecular Readouts of this compound Activity in Preclinical Samples (e.g., Cleaved Caspase-3, BH3 Profiling)

This compound is a dual inhibitor of Bcl-2 and Bcl-xL and mechanistically drives cell death through the mitochondrial apoptotic pathway. aacrjournals.orgresearchgate.netpatsnap.comnih.gov Cellular and molecular readouts in preclinical samples have focused on markers of apoptosis induction and assessment of Bcl-2 family protein dependencies.

Cleaved caspase-3 (CC3) is a frequently used marker of irreversible commitment to cell death and has been detected following this compound treatment. aacrjournals.org Induction of CC3 was observed in tumor samples from mice xenograft studies as soon as 6 hours after intravenous administration of this compound. astrazeneca.comaacrjournals.org This indicates that this compound effectively induces apoptosis in vivo.

BH3 profiling is a functional assay that assesses the dependence of cells on different anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1) for survival. This technique has been used to understand the mechanism of action of this compound and identify dependencies that correlate with sensitivity. nih.govashpublications.orgashpublications.orglarvol.com Studies using BH3 profiling have demonstrated BCL2/BCL-xL co-dependence in T-ALL samples, correlating with sensitivity to this compound. ashpublications.org Upon treatment with this compound, an increased dependency on MCL-1 was observed in some cell lines, suggesting that co-targeting MCL-1 could overcome intrinsic resistance. nih.govashpublications.org

Other cellular and molecular readouts include the assessment of cell viability and apoptosis induction in cell lines and patient samples using assays like CellTiter-Glo and flow cytometry. astrazeneca.comaacrjournals.orgnih.govresearchgate.netstarpharma.comnih.govresearchgate.netashpublications.orgnih.gov this compound has been shown to reduce cell viability via apoptosis induction in various cancer cell lines. nih.gov

Interactive table: Pharmacodynamic Markers and Assays for this compound

| Biomarker/Assay | Type | Relevance to this compound | Reference |

| Cleaved Caspase-3 | Cellular/Molecular Readout | Marker of apoptosis induction, indicates pathway modulation | astrazeneca.comaacrjournals.orgaacrjournals.org |

| BH3 Profiling | Functional Assay | Assesses dependence on anti-apoptotic proteins, predicts sensitivity and resistance mechanisms | nih.govashpublications.orgashpublications.orglarvol.com |

| Cell Viability | Cellular Readout | Measures overall drug effect on cell survival | astrazeneca.comresearchgate.netstarpharma.comnih.govresearchgate.netashpublications.org |

| Apoptosis Assays | Cellular Readout | Directly measures the induction of programmed cell death | aacrjournals.orgnih.govnih.govashpublications.orgnih.gov |

Ex Vivo Analysis of this compound Effects on Tissues from Preclinical Models

Ex vivo analysis of tissues from preclinical models provides valuable information on the effects of this compound in a more complex environment than cell lines. Studies have involved assessing the effects of this compound on patient-derived samples and xenografts.

This compound has demonstrated activity in patient-derived AML and venetoclax-resistant xenograft models. researchgate.netpatsnap.comnih.govfigshare.com Ex vivo drug response in patient samples has been compared to molecular features to identify associations with sensitivity. aacrjournals.org Analysis of tumor samples from xenograft studies has included assessing the induction of cleaved caspase-3 by immunohistochemistry, confirming apoptosis induction in vivo. astrazeneca.comaacrjournals.org

Furthermore, preclinical studies using patient-derived xenograft (PDX) models of B-cell precursor ALL have investigated the antileukemia activities of this compound and compared its efficacy to other Bcl-2 family inhibitors. nih.govashpublications.orgashpublications.orgnih.gov These studies involved analyzing the response to this compound in PDX samples and correlating it with molecular characteristics and BH3 profiling results. nih.govashpublications.orgnih.gov

Preclinical Models for Stratification of this compound Responsiveness

A variety of preclinical models have been employed to stratify the responsiveness to this compound and identify factors influencing sensitivity. These models include cancer cell lines, patient-derived cell samples, and in vivo xenograft and PDX models.

Screening of large panels of cancer cell lines has been instrumental in identifying tumor types and individual cell lines sensitive to this compound. astrazeneca.comaacrjournals.orgresearchgate.netstarpharma.com This has allowed for initial stratification based on cancer indication and inherent molecular characteristics of the cell lines.

Studies utilizing patient-derived AML samples have shown enhanced activity of this compound compared to venetoclax, highlighting the potential for this compound in this patient population. aacrjournals.orgresearchgate.netresearchgate.netpatsnap.comnih.gov Analysis of genetic mutations and gene expression in these patient samples has helped identify potential biomarkers for stratification. aacrjournals.org

Xenograft models, where human cancer cells or patient-derived cells are implanted into immunocompromised mice, have been used to evaluate the in vivo efficacy of this compound and assess pharmacodynamic markers in a living system. astrazeneca.comresearchgate.netnih.govaacrjournals.orgpatsnap.com These models have demonstrated tumor regression following this compound administration and confirmed apoptosis induction in tumors. astrazeneca.comaacrjournals.org PDX models, which are considered more representative of human tumors, have been particularly valuable for evaluating this compound activity in specific hematological malignancies like ALL and for studying mechanisms of resistance. nih.govresearchgate.netashpublications.orgashpublications.orgnih.gov These models have allowed for the investigation of differential sensitivity based on subtypes (e.g., B-ALL vs. T-ALL) and the identification of correlating molecular dependencies through techniques like BH3 profiling. ashpublications.orgnih.gov

Preclinical models of acquired resistance, such as venetoclax-resistant cell lines and xenografts, have been crucial for assessing the ability of this compound to overcome existing resistance mechanisms, particularly those mediated by Bcl-xL upregulation. aacrjournals.orgresearchgate.netpatsnap.comnih.govfigshare.comlarvol.com

The use of these diverse preclinical models, coupled with molecular and pharmacodynamic analyses, has provided a foundation for understanding the factors that govern this compound responsiveness and for the potential identification of patient populations most likely to benefit from dual Bcl-2/Bcl-xL inhibition.

Utility of Organoid and 3D Culture Models for this compound Sensitivity Prediction

Organoid and three-dimensional (3D) cell culture models represent advanced in vitro systems that aim to better recapitulate the complex architecture, cellular heterogeneity, and tumor microenvironment of human cancers compared to traditional two-dimensional (2D) cell cultures. ijbs.comresearchgate.net These models are increasingly recognized for their potential utility in preclinical drug sensitivity testing and predicting clinical outcomes. thno.orgijbs.com

Organoids, derived from patient tissues or cell lines, can maintain key characteristics of the original tumor, including genetic mutations and cellular organization. researchgate.net This makes them valuable tools for assessing the efficacy of anticancer agents in a more physiologically relevant setting. Similarly, other 3D culture methods, such as spheroids, offer advantages over 2D cultures by allowing for cell-cell interactions and the formation of gradients in nutrients and oxygen, which are more representative of in vivo tumor conditions. ijbs.com

The application of organoid and 3D culture models in preclinical research can potentially aid in identifying patient populations most likely to respond to a specific therapy and in understanding mechanisms of resistance. thno.org While these models hold significant promise for predicting drug sensitivity, the specific utility of organoid and 3D culture models for predicting this compound sensitivity requires further investigation and validation.

Predictive Capacity of Advanced Preclinical Animal Models for this compound Efficacy

Advanced preclinical animal models, particularly xenograft models where human cancer cells or tissues are implanted into immunocompromised mice, are essential for evaluating the in vivo efficacy of anticancer compounds and assessing their potential for clinical translation. ijbs.com These models allow for the study of drug activity within a living system, taking into account factors such as pharmacokinetics, drug distribution, and interactions with the tumor microenvironment.

Studies utilizing mouse xenograft models have demonstrated the in vivo efficacy of this compound in hematological cancers. This compound monotherapy has been shown to induce tumor regressions in subcutaneous and disseminated models of B-ALL and DLBCL. astrazeneca.com The induction of cleaved caspase 3, a marker of apoptosis, was detected relatively quickly after administration in these models. astrazeneca.com Furthermore, this compound has been observed to enhance the antitumor activity of other therapeutic agents, such as rituximab (B1143277) and ibrutinib (B1684441), in in vivo models of DLBCL. astrazeneca.com

The development of a conjugated version of this compound, AZD0466, aimed to improve its therapeutic index. Preclinical studies with AZD0466 in models such as PDX T-ALL and RS4;11 mouse xenografts have shown promising efficacy, including reduced leukemic burden and prolonged survival, without significant toxicities observed with the parent compound. researchgate.netnih.gov In the RS4;11 mouse xenograft model, weekly intravenous administration of AZD0466 at various doses resulted in tumor regression, with complete tumor regression observed at higher doses during the treatment period. nih.gov

These preclinical animal models provide valuable data on the in vivo activity of this compound and its conjugates, supporting their potential as therapeutic agents in certain hematological malignancies. The observed efficacy in these models contributes to the understanding of the compound's potential in a living system, which is a key aspect of predicting clinical success.

| Cell Line | Cancer Type | Caspase EC50 (nM) |

| RS4;11 | Hematological (B-ALL) | 10 |

| Ri-1 | Hematological | 15 |

| OCI-M1 | Hematological | 60 |

Table 1: In vitro potency of this compound in selected hematological cancer cell lines based on caspase activation. astrazeneca.com

| Model Type | Cancer Type | Observed Efficacy |

| Mouse Xenograft (subcutaneous) | B-ALL, DLBCL | Tumor regressions |

| Mouse Xenograft (disseminated) | B-ALL, DLBCL | Tumor regressions |

| Mouse Xenograft (RS4;11) | Hematological | Complete tumor regression (with AZD0466) nih.gov |

| PDX Model | T-ALL | Reduced leukemic burden, prolonged survival (AZD0466) |

Table 2: Summary of observed efficacy of this compound and its conjugate AZD0466 in preclinical animal models. astrazeneca.comresearchgate.netnih.gov

Broader Research Implications and Future Directions for this compound Studies

This compound, a dual inhibitor of BCL-2 and BCL-XL, has demonstrated preclinical activity primarily in hematologic malignancies. However, its mechanism of action and the role of its targets suggest broader implications for cancer research and potential future directions beyond initial indications.

Exploration of this compound in Other Preclinical Disease Models

Investigation of this compound Activity in Diverse Preclinical Disease Contexts (e.g., Solid Tumors, Non-Oncological Indications)

While initially focused on hematologic cancers such as acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM), preclinical studies have also explored the activity of this compound in solid tumors. This compound has shown single-agent activity in some solid tumor cell lines, including small cell lung cancer (SCLC) astrazeneca.comaacrjournals.org. In a panel of 16 SCLC cell lines, activity was observed in 9 of them astrazeneca.com. This compound has also been shown to potently kill malignant pleural mesothelioma (MPM) tumor cells in vitro, with EC50 values in the 200 nM range nih.gov. This effect was enhanced when combined with an MCL-1 inhibitor nih.gov. Preclinical findings also suggest a rationale for evaluating novel BH3-mimetic formulations, including the this compound conjugate AZD0466, in MPM and other solid tumor types dependent on BCL-XL nih.gov. Research using on-chip three-dimensional sarcoma tumor models has also utilized this compound to assess the correlation between cell-free DNA levels and cell death, highlighting its application in diverse solid tumor model systems larvol.com. Currently, this compound is available for preclinical oncology studies only astrazeneca.com.

Rationale for Expanding this compound Research beyond Initial Hematologic Malignancy Indications

The rationale for expanding this compound research beyond hematologic malignancies stems from the role of its targets, BCL-2 and BCL-XL, in the survival and resistance of various cancer types, including solid tumors aacrjournals.orgnih.gov. Upregulation of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-XL, and MCL-1, is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapy aacrjournals.orgbiomolther.org. Since this compound targets both BCL-2 and BCL-XL, it has the potential to overcome resistance mechanisms mediated by these proteins in a broader range of cancers nih.gov. For instance, MCL-1 and BCL-XL have emerged as important targets and mechanisms of resistance to BCL-2 selective inhibitors like venetoclax nih.govoaepublish.com. This compound's activity in preclinical models of venetoclax resistance further supports its potential utility in settings where resistance to other BCL-2 inhibitors has developed aacrjournals.orgnih.govbiomolther.org. Preclinical findings in malignant pleural mesothelioma, where BCL-XL was identified as a dominant pro-survival BCL-2 family member, provide a rationale for evaluating this compound and its conjugates in solid tumors dependent on BCL-XL nih.gov.

Methodological Advancements Facilitated by this compound Research

Development of Novel Assays or Preclinical Models Driven by this compound Studies

Research involving this compound has contributed to the development and application of various preclinical methodologies. Studies have utilized biochemical assays, such as FRET (Förster Resonance Energy Transfer), to assess the potency of this compound in inhibiting BCL-2 and BCL-XL astrazeneca.com. Cellular assays measuring caspase-3 activation and cell viability have been employed to evaluate the induction of apoptosis by this compound in various cancer cell lines astrazeneca.comaacrjournals.org. Preclinical studies have also utilized mouse xenograft models, including subcutaneous and disseminated models of B-ALL and DLBCL, to assess the in vivo efficacy of this compound and its ability to induce tumor regression astrazeneca.comaacrjournals.org. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling studies have been applied to understand the on-target activity of this compound in both tumors and platelets, which was crucial in managing the risk of thrombocytopenia associated with BCL-XL inhibition nih.gov. The development of a PEGylated/poly-lysine conjugated version of this compound, AZD0466, represents an effort to optimize physicochemical properties and mitigate toxicity observed with the unconjugated molecule in preclinical species guidetopharmacology.org. Studies comparing this compound and its conjugate AZD0466 in models like T-ALL and BCP-ALL have provided insights into the potential of nanoparticle drug delivery systems for BCL-2 family inhibitors ashpublications.orgashpublications.org. The use of on-chip three-dimensional sarcoma tumor models in conjunction with this compound treatment highlights the application of advanced in vitro models to study treatment response and identify biomarkers like cell-free DNA larvol.com.

Contributions of this compound Research to Understanding BCL-2 Family Biology and Apoptosis Pathways

Research with this compound has significantly contributed to a deeper understanding of BCL-2 family biology and the regulation of apoptosis. As a dual inhibitor of BCL-2 and BCL-XL, this compound has been instrumental in elucidating the specific roles of these anti-apoptotic proteins in maintaining cancer cell survival and mediating resistance to other therapies nih.gov. Studies have shown that this compound mechanistically drives cell death through the mitochondrial apoptotic pathway aacrjournals.orgnih.gov. Research has confirmed that this compound acts as a bona fide BH3 mimetic, disrupting the complex formation of BCL-2 and BCL-XL with BH3-only proteins and requiring intact BAX and BAK for the propagation of the apoptotic cascade aacrjournals.orgaacrjournals.org. Studies comparing the activity of this compound with selective inhibitors like venetoclax (BCL-2 selective) and AZD5991 (MCL-1 selective) have helped define the dependencies on different anti-apoptotic proteins in various cancer types, particularly in hematologic malignancies aacrjournals.orgashpublications.orgashpublications.org. Furthermore, research with this compound has provided insights into mechanisms of resistance to BCL-2 selective inhibitors, demonstrating that this compound retains activity in venetoclax-resistant models where MCL-1 or BCL-XL might be upregulated aacrjournals.orgnih.govaacrjournals.org. Studies investigating combination therapies with this compound and MCL-1 inhibitors have underscored the concept of co-targeting multiple anti-apoptotic proteins to overcome resistance and enhance apoptotic signaling nih.govashpublications.org. This research reinforces the understanding that the balance between pro-apoptotic (like BAX and BAK) and anti-apoptotic (like BCL-2, BCL-XL, and MCL-1) BCL-2 family proteins is critical in determining cell fate and therapeutic response aacrjournals.orgbiomolther.org.

Future Preclinical Research Trajectories for this compound

Future preclinical research trajectories for this compound and its derivatives are likely to focus on several key areas. Further exploration of its activity in a wider array of solid tumor types, particularly those known to overexpress BCL-XL or exhibit resistance to existing therapies through BCL-2 or BCL-XL upregulation, is warranted nih.gov. Investigating combination strategies involving this compound with inhibitors targeting other BCL-2 family members, such as MCL-1 inhibitors, or with other standard-of-care or novel agents, remains a crucial direction to enhance efficacy and overcome resistance nih.govashpublications.org. Continued mechanistic studies are needed to fully delineate the complex interactions of this compound within the BCL-2 family network and to identify predictive biomarkers of response or resistance ashpublications.org. The development and evaluation of novel formulations or delivery methods, building upon the experience with AZD0466, may also be pursued to optimize the therapeutic index and potentially expand the applicability of BCL-2/BCL-XL inhibition guidetopharmacology.orgashpublications.org. Furthermore, exploring potential non-oncological indications where dysregulation of BCL-2 or BCL-XL contributes to disease pathogenesis could represent a new avenue for research, although current availability is limited to preclinical oncology studies astrazeneca.com.

Broader Research Implications and Future Directions for Azd4320 Studies

Future Preclinical Research Trajectories for AZD4320

Unexplored Mechanisms and Pathways Related to this compound Action

While this compound is known to induce apoptosis by inhibiting BCL-2 and BCL-xL and acting in a BAX/BAK-dependent manner, there may be unexplored mechanisms and pathways influenced by its action aacrjournals.orgresearchgate.netaacrjournals.org. Research could delve deeper into the specific dynamics of how this compound disrupts the complex formation of BCL-2 and BCL-xL with various BH3-only proteins beyond just BAX and BAK aacrjournals.org. Investigating the full spectrum of protein-protein interactions affected by this compound could reveal additional insights into its apoptotic signaling cascade and potential off-target interactions within the BCL-2 family or other cellular pathways. Furthermore, exploring the impact of this compound on other cellular processes, such as autophagy or cell cycle regulation, which are often intertwined with apoptosis, could uncover additional facets of its biological activity. The differential sensitivity observed across various cancer cell lines and patient samples suggests that intrinsic cellular factors and alternative survival pathways may influence the response to this compound, warranting further investigation to identify biomarkers of response or resistance aacrjournals.orgresearchgate.net. Studies exploring the role of specific genetic mutations or protein expression profiles in mediating sensitivity or resistance to this compound could provide a more comprehensive understanding of its mechanism of action in diverse cancer contexts.

Opportunities for Novel Preclinical Combination Strategies with this compound

The preclinical activity of this compound, particularly in hematologic malignancies and venetoclax-resistant models, highlights its potential in combination therapies aacrjournals.orgresearchgate.netslq.qld.gov.au. Future preclinical studies could explore novel combinations to enhance efficacy and overcome resistance. Combining this compound with inhibitors targeting other anti-apoptotic proteins, such as MCL-1 (e.g., AZD5991), has shown synergistic effects in preclinical models, including B-cell precursor ALL and malignant pleural mesothelioma, suggesting a strategy to simultaneously target multiple survival pathways ashpublications.orgnih.gov.

Beyond targeting anti-apoptotic proteins, combinations with agents affecting different cellular processes could be investigated. For instance, combining this compound with targeted therapies relevant to specific cancer types, such as Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib (B560132) in mantle cell lymphoma, has shown synergistic inhibition of cell proliferation and enhanced apoptosis in preclinical models, including those resistant to ibrutinib (B1684441) and venetoclax (B612062) researchgate.net. Exploring combinations with conventional chemotherapies, immunotherapies (including NK cell-based therapies), or novel small molecules targeting pathways frequently dysregulated in cancers sensitive to this compound could broaden its potential therapeutic application patsnap.comashpublications.orglarvol.com. Preclinical data already suggests enhanced antitumor activity of this compound when combined with rituximab (B1143277) and ibrutinib in DLBCL models astrazeneca.com.

Table 1: Preclinical Combination Strategies with this compound

| Combination Agent | Cancer Type(s) Studied | Observed Effect | Source |

| MCL-1 Inhibitors (e.g., AZD5991) | B-cell precursor ALL, Malignant Pleural Mesothelioma | Synergistic cell death | ashpublications.orgnih.gov |

| Acalabrutinib | Mantle Cell Lymphoma | Synergistic inhibition, enhanced apoptosis | researchgate.net |

| Rituximab | DLBCL | Enhanced antitumor activity | astrazeneca.com |

| Ibrutinib | DLBCL | Enhanced antitumor activity | astrazeneca.com |

| NK cells | T-cell Acute Lymphoblastic Leukemia | Improved cell killing efficacy | larvol.com |

| CDK12/13 inhibitors (e.g., CTX-439) | Cancer (downregulates MCL1) | Synergistic rapid apoptosis | larvol.com |

Integration of this compound Research with Emerging Preclinical Technologies and Drug Discovery Paradigms

Research involving this compound can be integrated with emerging preclinical technologies and drug discovery paradigms to gain deeper insights and identify new therapeutic avenues. Advanced techniques like high-throughput screening, including methods such as Affinity-Selection Mass Spectrometry (AS-MS), can be utilized to identify novel binding partners or off-target interactions of this compound, providing a more complete picture of its cellular impact drugdiscoverychemistry.com. The application of proteomics and functional genomic screens can help elucidate the downstream effects of BCL-2/BCL-xL inhibition by this compound and identify potential compensatory pathways that could be simultaneously targeted drugdiscoverychemistry.com.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling, which was applied in early this compound research to understand its activity in tumors and platelets, can be further refined with more sophisticated models to predict efficacy and potential toxicities of novel this compound-based constructs or combinations patsnap.comaacrjournals.orgresearchgate.netslq.qld.gov.au. The use of patient-derived xenograft (PDX) models, which have already been utilized to demonstrate this compound activity in AML and venetoclax-resistant settings, remains crucial for evaluating the in vivo efficacy of this compound-based strategies in a more clinically relevant context aacrjournals.orgresearchgate.netresearchgate.netslq.qld.gov.au.

Furthermore, integrating this compound research with emerging paradigms like targeted protein degradation (TPD) could be explored, although this compound itself is an inhibitor. Understanding how BCL-2 and BCL-xL levels are regulated through degradation pathways could potentially lead to novel strategies combining inhibition with targeted degradation. The challenges encountered with the physicochemical properties and toxicity of this compound have already spurred innovation, leading to the development of the dendrimer conjugate AZD0466, demonstrating the potential for drug delivery technologies to enhance the therapeutic index of potent molecules targeting BCL-2 family proteins nih.govnih.govresearchgate.net. Future research could leverage other advanced drug delivery systems or formulation strategies to optimize the delivery and reduce the off-target effects of this compound or similar dual inhibitors.

Q & A

Q. What are the primary molecular targets and mechanisms of action of AZD4320 in cancer models?

this compound is a potent dual inhibitor of Bcl-2 and Bcl-xL, proteins critical for apoptosis evasion in cancer cells. Its mechanism involves mimicking BH3 domains to disrupt anti-apoptotic protein interactions, triggering mitochondrial-dependent apoptosis. In vitro assays (e.g., RS4;11 leukemia models) demonstrate dose-dependent apoptosis induction, validated via caspase activation and PARP cleavage . Researchers should prioritize BH3 profiling or mitochondrial depolarization assays to confirm target engagement.

Q. How should researchers design in vitro experiments to evaluate this compound efficacy in hematological vs. solid tumor models?

Standard protocols involve treating cell lines (e.g., RS4;11 for leukemia, MSTO-211H for mesothelioma) with this compound at IC50 concentrations (17–170 nM, cell-dependent) over 24–72 hours. Use annexin V/PI staining or luminescent caspase-3/7 assays for apoptosis quantification. Include controls for baseline apoptosis (e.g., Q-VD-OPh, a pan-caspase inhibitor) to isolate this compound-specific effects .

Q. What preclinical models are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Telemetered rat models are critical for evaluating cardiovascular toxicity (e.g., QRS duration, PR interval changes), while SCID mice with xenografts (e.g., RS4;11 tumors) assess efficacy. Dose-response studies should compare free this compound vs. dendrimer-conjugated analogs (e.g., AZD0466) to optimize drug release kinetics and toxicity profiles .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data when combining this compound with chemotherapies like cisplatin?

Contradictions arise from cell-specific sensitivities (e.g., NCI-H28 vs. MSTO-211H in mesothelioma). Use synergy scoring (e.g., Chou-Talalay combination index) and validate with Western blotting for apoptosis markers (e.g., cleaved caspase-3). Differences in drug efflux pumps (e.g., ABC transporters) or DNA repair pathways may explain variability; incorporate transcriptomic profiling to identify resistance mechanisms .

Q. What methodological strategies mitigate this compound’s dose-limiting cardiovascular toxicity in translational studies?

Dendrimer conjugation (e.g., AZD0466) reduces toxicity by controlling drug release kinetics. A linker with a 25.5-hour half-life optimizes tumor accumulation while minimizing cardiovascular effects (e.g., QRS amplitude changes in rats). Use PK modeling to correlate plasma concentrations with toxicity thresholds and adjust dosing schedules (e.g., weekly vs. daily administration) .